Dihydrostreptomycin sulphate

Vue d'ensemble

Description

Le sulfate de dihydrostreptomycine est un antibiotique aminoglycoside semi-synthétique dérivé de la streptomycine. Il est principalement utilisé en médecine vétérinaire en raison de ses propriétés bactéricides. Ce composé est connu pour son efficacité dans le traitement des infections bactériennes, en particulier celles causées par les bactéries Gram-négatives .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le sulfate de dihydrostreptomycine est synthétisé par modification chimique de la streptomycine. Le processus implique la réduction du groupe aldéhyde dans la streptomycine pour former la dihydrostreptomycine. Cette réduction est généralement réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium .

Méthodes de production industrielle

La production industrielle du sulfate de dihydrostreptomycine implique la fermentation de l'actinomycète Streptomyces griseus pour produire de la streptomycine, suivie de sa réduction chimique en dihydrostreptomycine. Le produit final est ensuite purifié et converti en sa forme sulfate pour un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de dihydrostreptomycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers produits de dégradation.

Réduction : La principale voie synthétique implique la réduction de la streptomycine en dihydrostreptomycine.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau des groupes amino.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est utilisé pour la réduction de la streptomycine.

Substitution : Divers réactifs peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés

Le principal produit formé par la réduction de la streptomycine est la dihydrostreptomycine. Les réactions d'oxydation et de substitution peuvent conduire à une variété de produits de dégradation et de dérivés, respectivement .

Applications de la recherche scientifique

Le sulfate de dihydrostreptomycine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les antibiotiques aminoglycosides et leurs interactions avec les ribosomes bactériens.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les cellules bactériennes.

Mécanisme d'action

Le sulfate de dihydrostreptomycine exerce ses effets en se liant à la protéine S12 de la sous-unité ribosomique 30S bactérienne. Cette liaison interfère avec le complexe d'initiation entre l'ARNm et le ribosome bactérien, ce qui conduit à la synthèse de protéines défectueuses et non fonctionnelles. Cela entraîne finalement la mort de la cellule bactérienne .

Applications De Recherche Scientifique

Antimicrobial Activity

Dihydrostreptomycin sulfate exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain mycobacteria. Its mechanism of action involves binding to the 30S ribosomal subunit, disrupting protein synthesis by preventing the initiation complex formation between mRNA and the ribosome, leading to cell death due to the production of faulty proteins .

Microbiological Applications

- Selective Agent in Culture Media : Dihydrostreptomycin is utilized as a selective agent in various isolation media, such as STAA Agar, which is used for the isolation of specific bacterial strains .

- Inhibition Studies : Research has demonstrated that dihydrostreptomycin inhibits the induction of beta-galactosidase in Escherichia coli, indicating its potential use in studying gene regulation mechanisms .

Immunological Studies

Dihydrostreptomycin sulfate has been shown to enhance phagocytosis and intracellular killing of pathogens by macrophages. Studies using murine peritoneal macrophages have highlighted its role in improving immune responses against E. coli infections .

Case Study: Phagocytosis Enhancement

- In a controlled study, dihydrostreptomycin was administered to isolated mouse peritoneal macrophages, resulting in significantly enhanced phagocytic activity against E. coli. This suggests potential applications in immunotherapy and vaccine development .

Therapeutic Applications

Dihydrostreptomycin sulfate is primarily used in treating tuberculosis and tularemia. Its efficacy in these areas stems from its ability to penetrate bacterial cell walls effectively and exert its antibacterial effects.

Clinical Application

- Tuberculosis Treatment : Dihydrostreptomycin is often included in combination therapy regimens for multidrug-resistant tuberculosis (MDR-TB), where it helps to reduce bacterial load and improve patient outcomes .

- Tularemia Management : The antibiotic is also effective against Francisella tularensis, the causative agent of tularemia, making it a valuable option in treating this serious infectious disease .

Safety and Toxicity

While dihydrostreptomycin sulfate is effective, it is associated with certain toxicities, including ototoxicity (hearing loss) and nephrotoxicity (kidney damage). The safety profile indicates that careful monitoring is necessary during treatment to mitigate adverse effects .

Toxicity Data

- LD50 Values : The acute oral toxicity has been reported with an LD50 ranging from 9,000 to 30,000 mg/kg in rats and mice respectively . This information is crucial for understanding the safety margins when using this compound therapeutically.

Environmental Impact

Research has also indicated that dihydrostreptomycin sulfate can affect soil microbiota and plant growth. Its application in agricultural settings requires careful consideration of its ecological effects, as it can inhibit nitrification processes and negatively impact higher plants .

Mécanisme D'action

Dihydrostreptomycin sulfate exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. This ultimately results in the death of the bacterial cell .

Comparaison Avec Des Composés Similaires

Composés similaires

Streptomycine : Le composé parent à partir duquel la dihydrostreptomycine est dérivée.

Gentamicine : Un autre antibiotique aminoglycoside présentant des propriétés bactéricides similaires.

Néomycine : Un antibiotique aminoglycoside utilisé pour traiter une variété d'infections bactériennes.

Unicité

Le sulfate de dihydrostreptomycine est unique en raison de sa liaison spécifique à la protéine S12 du ribosome bactérien, ce qui le distingue des autres aminoglycosides. De plus, sa nature semi-synthétique permet des modifications qui peuvent améliorer son efficacité et réduire sa toxicité .

Activité Biologique

Dihydrostreptomycin sulfate is an aminoglycoside antibiotic derived from streptomycin, primarily used in veterinary medicine. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by research findings and data tables.

Dihydrostreptomycin exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins. Additionally, it modifies the conformation of mechanosensitive channels, facilitating ion transport across bacterial membranes .

Antibacterial Spectrum

Dihydrostreptomycin is effective against a range of gram-positive bacteria and some gram-negative organisms. Its activity is comparable to that of streptomycin; however, it shows reduced efficacy against certain gram-negative bacteria. It has been noted that while it retains significant antibacterial properties, its clinical use has diminished due to concerns over toxicity, particularly the risk of irreversible deafness .

Pharmacokinetics

The pharmacokinetic profile of dihydrostreptomycin reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following intramuscular administration, peak plasma concentrations are reached within 1-2 hours. Studies indicate that dihydrostreptomycin sulfate achieves higher absorption rates compared to other formulations .

- Half-life : The elimination half-life varies but is generally around 1 hour in cats and can extend up to 5 hours in other species .

- Tissue Distribution : Residue studies show that dihydrostreptomycin accumulates in liver and kidney tissues, with significant concentrations detected at injection sites .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 200-4300 µg/ml |

| Elimination Half-life | 1-5 hours |

| Tissue Concentration (Liver) | Up to 1193 µg/kg |

| Tissue Concentration (Kidney) | Up to 5660 µg/kg |

Veterinary Use

Dihydrostreptomycin sulfate is predominantly used in veterinary medicine for treating bacterial infections in livestock. Its application has been associated with significant improvements in managing infections in cattle and pigs. A study involving the administration of dihydrostreptomycin in combination with benzylpenicillin showed effective microbial activity against common pathogens .

Case Study: Efficacy in Canine Infections

A cohort study involving canine patients demonstrated that dihydrostreptomycin was frequently prescribed for respiratory infections. The results indicated a notable resolution rate within ten days post-treatment. However, the study also highlighted the growing concern regarding antimicrobial resistance due to overuse .

Safety and Toxicity

Despite its effectiveness, dihydrostreptomycin carries a risk of toxicity. Notably, it has been associated with auditory toxicity leading to irreversible hearing loss in some cases. This side effect has limited its use in human medicine and raised concerns regarding its veterinary applications .

Propriétés

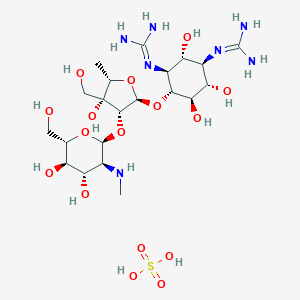

IUPAC Name |

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKOIJAMLDYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N7O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425-61-2 | |

| Record name | Dihydrostreptomycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.